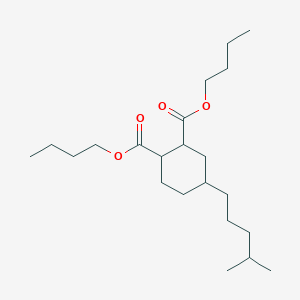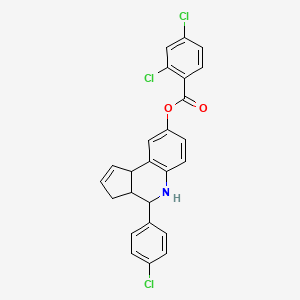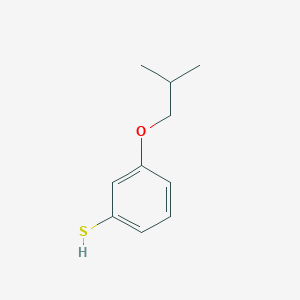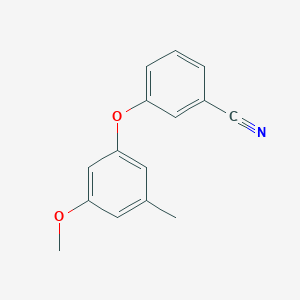
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is a type of ester, characterized by the presence of a cyclohexane ring substituted with a 4-(4-methylpentyl) group and two carboxylate groups. This compound is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate typically involves the esterification of 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Another ester with similar applications but different structural properties.
Diethylhexyl phthalate: Known for its use as a plasticizer, with a different alkyl chain length.
Dibutyl adipate: Similar ester functionality but with a different dicarboxylic acid backbone.
Uniqueness
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is unique due to its specific cyclohexane ring structure and the presence of the 4-(4-methylpentyl) group, which imparts distinct physical and chemical properties compared to other esters.
Eigenschaften
CAS-Nummer |
919353-72-3 |
|---|---|
Molekularformel |
C22H40O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H40O4/c1-5-7-14-25-21(23)19-13-12-18(11-9-10-17(3)4)16-20(19)22(24)26-15-8-6-2/h17-20H,5-16H2,1-4H3 |
InChI-Schlüssel |
RSDVDBKZUJPOAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CCC(CC1C(=O)OCCCC)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)
![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)
![2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone](/img/structure/B12637898.png)


![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)

![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
